ThioFluor 623

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ThioFluor 623 is a fluorescent probe specifically designed for the selective sensing and bioimaging of thiols. It exhibits a significant increase in fluorescence intensity upon exposure to thiols, making it a valuable tool in various scientific research fields .

Mechanism of Action

Target of Action

ThioFluor 623 is a fluorescent probe that primarily targets thiols . Thiols, also known as mercaptans, are organic compounds that contain a sulfur-hydrogen (-SH) group. They play a crucial role in various biological processes, including protein function, cellular signaling, and antioxidant defense .

Mode of Action

This compound operates through a selective and sensitive mechanism. Upon exposure to thiols, it responds with an increase in fluorescence intensity of up to 120-fold . This response is selective for thiols and occurs in aqueous media . In the absence of thiols, this compound is essentially non-fluorescent . The interaction with thiols causes cleavage of the probe, generating a fluorophore with an absorption maximum of 563 nm and emission at 623 nm .

Biochemical Pathways

These could include pathways related to oxidative stress and reactive sulfur species .

Pharmacokinetics

It is known that this compound is cell-permeable , suggesting it can be absorbed and distributed within biological systems

Result of Action

The primary result of this compound’s action is the generation of a fluorophore with an absorption maximum of 563 nm and emission at 623 nm upon interaction with thiols . This allows for the detection and bioimaging of thiols in a biological system . The fluorescence quantum yield of the cleaved product, generated in response to thiols, increases in more viscous media , suggesting its performance may be enhanced in certain biological systems.

Action Environment

The action of this compound is influenced by the presence of thiols in the environment . It is also known to perform ideally in more viscous media . .

Biochemical Analysis

Biochemical Properties

ThioFluor 623 interacts with thiols in biochemical reactions . The response of this compound is selective for thiols and occurs in aqueous media . In the absence of thiols, this compound is essentially non-fluorescent .

Cellular Effects

This compound is cell-permeable and reacts selectively with intracellular thiols . The effects of this compound on cells and cellular processes are largely determined by its interactions with these thiols .

Molecular Mechanism

The molecular mechanism of this compound involves the cleavage of the probe by thiols, generating a fluorophore with an absorption maximum of 563 nm and emission at 623 nm . This results in an increase in fluorescence intensity .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings are time-dependent, with the fluorescence intensity increasing upon exposure to thiols

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its reactivity with thiols

Subcellular Localization

Given its reactivity with thiols, it may be localized to compartments or organelles that contain high concentrations of thiols .

Preparation Methods

Synthetic Routes and Reaction Conditions

ThioFluor 623 is synthesized through a multi-step organic synthesis processThe final product is obtained through a series of purification steps to ensure high purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

ThioFluor 623 primarily undergoes cleavage reactions in the presence of thiols. This cleavage results in the formation of a highly fluorescent product with an absorption maximum of 563 nanometers and emission at 623 nanometers .

Common Reagents and Conditions

The reaction of this compound with thiols typically occurs in aqueous media. Common reagents include cysteine and human serum albumin. The reaction conditions are mild, often taking place at room temperature and neutral pH .

Major Products Formed

The major product formed from the reaction of this compound with thiols is a fluorescent compound with enhanced fluorescence properties. This product is highly stable and suitable for various bioimaging applications .

Scientific Research Applications

ThioFluor 623 has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for detecting thiols in various chemical reactions.

Biology: Employed in bioimaging to visualize thiol-containing biomolecules within cells.

Medicine: Utilized in diagnostic assays to detect thiol levels in biological samples, which can be indicative of certain diseases.

Industry: Applied in the development of sensors for detecting thiols in environmental and industrial samples

Comparison with Similar Compounds

ThioFluor 623 is unique in its high selectivity and sensitivity for thiols. Similar compounds include:

ThioFluor 2-(Dimethylamino)ethanethiol Hydrochloride: Another thiol-reactive fluorescent probe, but with different fluorescence properties and applications.

Fluorescein-based Thiol Probes: Commonly used for thiol detection but may have lower selectivity compared to this compound.

This compound stands out due to its high fluorescence quantum yield, stability in biological systems, and suitability for single-molecule or two-photon sensing schemes .

Properties

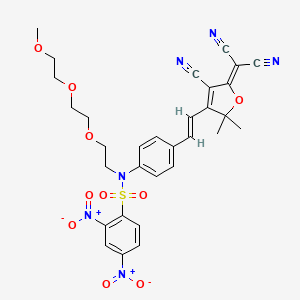

IUPAC Name |

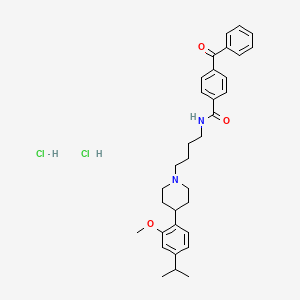

N-[4-[(E)-2-[4-cyano-5-(dicyanomethylidene)-2,2-dimethylfuran-3-yl]ethenyl]phenyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-2,4-dinitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N6O10S/c1-31(2)27(26(21-34)30(47-31)23(19-32)20-33)10-6-22-4-7-24(8-5-22)35(12-13-45-16-17-46-15-14-44-3)48(42,43)29-11-9-25(36(38)39)18-28(29)37(40)41/h4-11,18H,12-17H2,1-3H3/b10-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPMXQUCTGVMFA-UXBLZVDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(C(=C(C#N)C#N)O1)C#N)C=CC2=CC=C(C=C2)N(CCOCCOCCOC)S(=O)(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(=C(C(=C(C#N)C#N)O1)C#N)/C=C/C2=CC=C(C=C2)N(CCOCCOCCOC)S(=O)(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N6O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

678.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-3,7-Ethanopyrrolo[2,3-c]pyridine](/img/structure/B592537.png)

![1-[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(14-oxo-azacyclotetradec-6-yl)oxy]oxan-4-yl]-3-(2-phenylethyl)urea](/img/structure/B592547.png)

![(1R,4R,10S)-pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B592555.png)